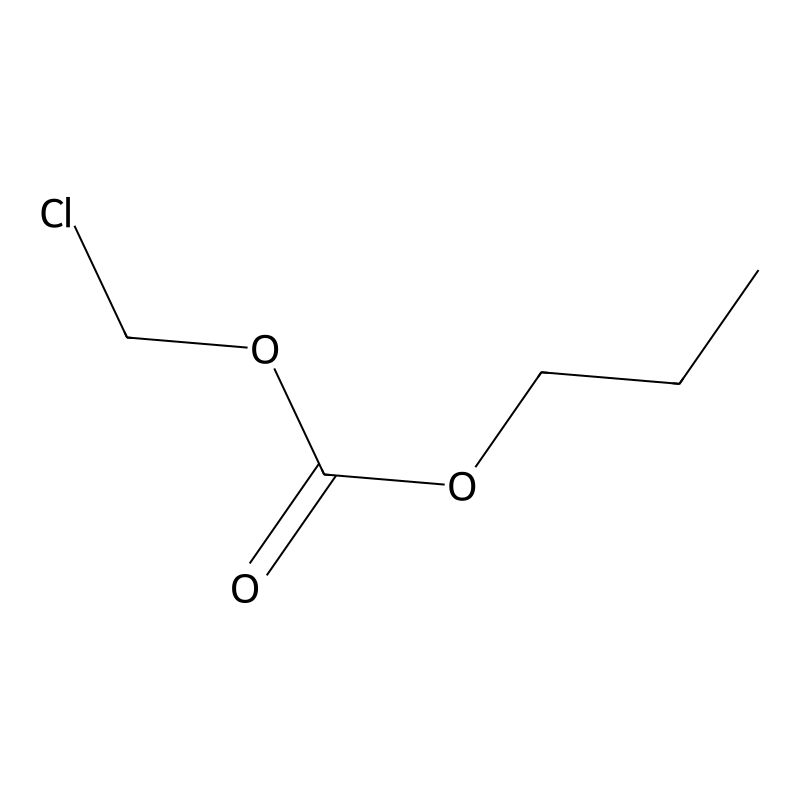

Chloromethyl Propyl Carbonate

Content Navigation

Ensure Tenofovir Disoproxil Fumarate purity with the authentic chloromethyl propyl carbonate reference standard (Tenofovir Impurity 54). Procure for regulatory QC and prodrug design.

- Mandatory LC-MS spike for n-propanol contaminant detection per ICH thresholds.

- ~2.5× faster enzymatic hydrolysis than isopropyl carbonate for controlled prodrug activation.

- ~7.5°C bp difference enables isomer separation modeling in bulk CIC synthesis.

SMolecule provides this standard with CoA, ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Chloromethyl propyl carbonate (CPC) is a highly reactive alkylating agent and carbonate ester primarily utilized in the synthesis of prodrugs and as a critical analytical reference standard in pharmaceutical manufacturing. Structurally comprising a chloromethyl group linked to an n-propyl carbonate moiety, it serves as a lipophilic promoiety donor capable of masking polar heteroatoms—such as phosphates, amines, or carboxylic acids—to enhance oral bioavailability and cellular permeability [1]. In industrial procurement, CPC is frequently sourced either as a precursor for novel n-propyl-based prodrug development or as a regulatory compliance standard (often designated as Tenofovir Impurity 54) to monitor reagent purity and trace contamination in the synthesis of blockbuster antivirals like Tenofovir Disoproxil Fumarate [2]. Its baseline value lies in its specific steric profile and thermal properties, which offer distinct enzymatic cleavage rates and processability metrics compared to highly branched or shorter-chain analogs.

Substituting chloromethyl propyl carbonate with its ubiquitous isomer, chloromethyl isopropyl carbonate (CIC), or smaller analogs like chloromethyl ethyl carbonate, fundamentally alters both the synthetic impurity profile and the downstream pharmacokinetics of the resulting product. In analytical QA/QC applications, CPC cannot be substituted because it is the exact chemical species required to validate the absence of n-propanol-derived contaminants in CIC reagent streams used for Tenofovir production[1]. In prodrug design, the straight-chain n-propyl group provides less steric hindrance around the carbonate linkage than the branched isopropyl group, leading to measurably different susceptibility to esterase-mediated cleavage in vivo[2]. Furthermore, the lipophilicity and boiling point of the n-propyl conjugate differ from methyl or ethyl derivatives, meaning that generic substitution will reliably compromise targeted sustained-release profiles, fractional distillation purifications, and regulatory impurity tracking.

Regulatory Impurity Tracking in Tenofovir Synthesis

In the industrial synthesis of Tenofovir Disoproxil Fumarate, the primary reagent Chloromethyl Isopropyl Carbonate (CIC) can be contaminated with CPC if the precursor isopropanol contains n-propanol. CPC is utilized as 'Tenofovir Impurity 54' to establish standard curves for LC-MS/HPLC detection, enabling the quantification of this specific straight-chain contaminant .

| Evidence Dimension | Analytical target specificity |

| Target Compound Data | Exact structural match for Impurity 54 (n-propyl derivative) |

| Comparator Or Baseline | CIC (isopropyl derivative) |

| Quantified Difference | Allows for the precise regulatory quantification of <0.1% n-propyl contamination in CIC batches. |

| Conditions | HPLC/LC-MS QA/QC workflows in API manufacturing |

Procuring the exact CPC standard is mandatory for regulatory compliance to prove that API batches are free from asymmetric n-propyl/isopropyl dimer impurities.

Hydrolytic Cleavage Rate and Steric Hindrance

The straight-chain n-propyl group in CPC-derived prodrugs provides less steric bulk at the alpha-carbon compared to branched isopropyl analogs. Kinetic studies on aliphatic esters and carbonates demonstrate that n-propyl linkages undergo alkaline hydrolysis at a rate of approximately 0.066 L/mol·s, whereas the sterically hindered isopropyl linkages hydrolyze at roughly 0.026 L/mol·s [1].

| Evidence Dimension | Alkaline hydrolysis rate constant |

| Target Compound Data | ~0.066 L/mol·s (n-propyl linkage) |

| Comparator Or Baseline | ~0.026 L/mol·s (isopropyl linkage) |

| Quantified Difference | n-Propyl linkages cleave approximately 2.5 times faster than isopropyl linkages. |

| Conditions | Alkaline hydrolysis / physiological cleavage models |

Allows drug developers to procure CPC to synthesize prodrugs that release the active API 2.5x faster than standard disoproxil (isopropyl) formulations.

Thermal Processability and Distillation Separation

For industrial scale-up and reagent purification, the thermal properties of the alkylating agent dictate the energy requirements for fractional distillation. Chloromethyl propyl carbonate has a predicted boiling point of approximately 154.5 °C, which is distinctly higher than that of chloromethyl isopropyl carbonate .

| Evidence Dimension | Boiling Point |

| Target Compound Data | ~154.5 °C (predicted) |

| Comparator Or Baseline | ~147.0 °C (CIC / isopropyl analog) |

| Quantified Difference | A ~7.5 °C boiling point differential between the straight-chain and branched isomers. |

| Conditions | Standard atmospheric pressure distillation |

The 7.5 °C difference is critical for chemical engineers designing fractional distillation columns to separate CPC impurities from bulk CIC reagent streams.

Analytical Reference Standard for Tenofovir QA/QC

Directly following from its role as Impurity 54, CPC is the mandatory procurement choice for analytical laboratories validating the purity of Tenofovir Disoproxil Fumarate. It is used to spike samples and calibrate LC-MS equipment to ensure n-propanol-derived contaminants remain below regulatory thresholds [1].

Synthesis of Fast-Cleaving Prodrugs

Because n-propyl carbonate linkages hydrolyze approximately 2.5 times faster than isopropyl linkages, CPC is the optimal reagent for synthesizing antiviral or anticancer prodrugs where the standard disoproxil moiety results in excessively slow in vivo API release [2].

Reagent Stream Purification Studies

Given the ~7.5 °C boiling point differential between CPC and CIC, process chemists procure CPC to conduct fractional distillation modeling and separation studies, ensuring that bulk synthesis of chloromethyl isopropyl carbonate can be effectively purified of straight-chain isomers .

XLogP3

Wikipedia

Explore Compound Types